2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
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Overview
Description
2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is an organic compound that features both an indole and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine ring can be synthesized through a multi-step process involving the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling the indole and pyrrolopyridine moieties through a suitable linker, such as an ethanone group, using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrolopyridine moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-5-yl)ethanone: Similar structure but with a different position of the pyrrolopyridine moiety.
2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-7-yl)ethanone: Another positional isomer with variations in biological activity.
Uniqueness
2-(1H-indol-1-yl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is unique due to its specific arrangement of the indole and pyrrolopyridine moieties, which may confer distinct biological properties and reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-10-14-5-3-8-18-15(14)11-20)12-19-9-7-13-4-1-2-6-16(13)19/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXPINKIWEKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CN3C=CC4=CC=CC=C43)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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